molecular formula C19H21N3O3S B2510859 N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-29-0

N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2510859
CAS No.: 899983-29-0
M. Wt: 371.46
InChI Key: HDYBHOKXMSYNPA-UHFFFAOYSA-N
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Description

N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multiple steps, including the formation of the thiophene ring, the tetrahydroquinoline core, and the final coupling to form the ethanediamide linkage. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated thiophenes, substituted thiophenes

Mechanism of Action

The mechanism of action of N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to its combination of the thiophene ring, tetrahydroquinoline core, and ethanediamide linkage, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-9-20-17(23)18(24)21-14-7-8-15-13(12-14)5-3-10-22(15)19(25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYBHOKXMSYNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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